5-Bromo-1H-indol-3-yl decanoate

説明

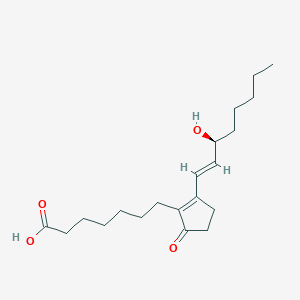

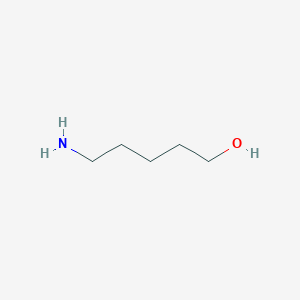

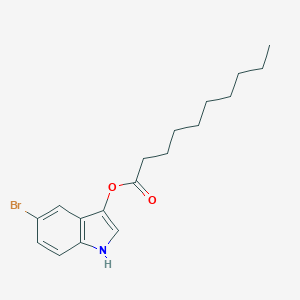

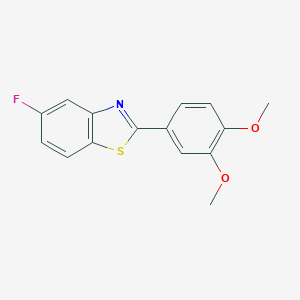

5-Bromo-1H-indol-3-yl decanoate is a chemical compound with the formula C₁₈H₂₄BrNO₂ . It is also known as 5-bromoindoxyl decanoate, 5-bromo-3-indolyl caprate, and Decanoic acid 5-bromo-1H-indol-3-yl ester .

Molecular Structure Analysis

The molecular structure of 5-Bromo-1H-indol-3-yl decanoate consists of a bromoindole group attached to a decanoate group . The compound has a mass of 365.099041±0 dalton .Physical And Chemical Properties Analysis

5-Bromo-1H-indol-3-yl decanoate is a crystalline compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available literature.科学的研究の応用

Anti-Corrosion Application in Industrial Chemistry

Scientific Field

Industrial Chemistry Application Summary: This compound is used as an anti-corrosion agent for protecting metals in acidic environments. Methods of Application:

- Experimental Procedures: Gravimetric analysis, Tafel polarization, and Electrochemical Impedance Spectroscopy (EIS) are used for assessment. Results Summary: The compound showed an 81.89% efficacy in reducing corrosion rates at a concentration of 2×10^-3 M .

Antimicrobial and Antioxidant in Biomedical Research

Scientific Field

Biomedical Research Application Summary: The compound exhibits antimicrobial and antioxidant properties, making it valuable in therapeutic applications. Methods of Application:

- Antioxidant Testing: DPPH free radical scavenging assay. Results Summary: The compound outperformed Gentamicin in antimicrobial screenings and showed an IC50 value of 113.964±0.076 µg/ml in antioxidant assays .

Antiparasitic Drug Development

Scientific Field

Pharmacology Application Summary: A derivative of 5-Bromo-1H-indol-3-yl decanoate, GQ-238, has shown promising antiparasitic activity. Methods of Application:

- Experimental Procedures: Spectroscopic and thermoanalytical techniques are used for characterization. Results Summary: GQ-238 effectively targets Schistosoma mansoni and Trypanosoma cruzi, with high thermal stability and purity .

Lac Gene Detection Systems

Scientific Field

Molecular Biology Application Summary: The compound is utilized in Lac gene detection systems for various biological applications. Methods of Application:

- Detection Technique: Immunoblotting, immunocytochemical, and histological applications. Results Summary: It serves as an effective tool for detecting the Lac gene in various biological assays .

Synthesis of Dihydropyridine Derivatives

Scientific Field

Organic Chemistry Application Summary: The compound is involved in the synthesis of dihydropyridine derivatives with multifunctional properties. Methods of Application:

- Characterization: FTIR, NMR, and Mass spectrometry for spectral validations. Results Summary: The synthesized derivatives exhibit multifaceted applications, including anti-corrosion and biomedical properties .

Solid-State Characterization of Pharmaceuticals

Scientific Field

Pharmaceutical Sciences Application Summary: The compound is characterized for its solid-state properties to develop new pharmaceutical drugs. Methods of Application:

- Characterization Techniques: X-ray powder diffraction, SEM, DSC, and thermogravimetry. Results Summary: The compound demonstrated high thermal stability and a crystalline nature, which is crucial for pharmaceutical applications .

Corrosion Inhibition in Marine Environments

Scientific Field

Marine Chemistry Application Summary: The compound is used as a corrosion inhibitor in marine environments to protect metal structures. Methods of Application:

- Experimental Procedures: Electrochemical methods like potentiodynamic polarization and EIS are employed. Results Summary: Significant reduction in corrosion rates was observed, enhancing the longevity of marine structures .

Antiviral Agent Development

Scientific Field

Virology Application Summary: The compound has potential as an antiviral agent against various viral infections. Methods of Application:

- Experimental Procedures: Viral replication assays and cytotoxicity tests are conducted. Results Summary: The compound showed inhibitory activity against influenza A with an IC50 value of 7.53 µmol/L .

Anti-inflammatory Drug Research

Scientific Field

Pharmacology Application Summary: The compound is investigated for its anti-inflammatory properties for drug development. Methods of Application:

- Experimental Procedures: In vivo and in vitro anti-inflammatory assays are performed. Results Summary: The compound demonstrated significant anti-inflammatory effects in preclinical models .

Cancer Therapeutics

Scientific Field

Oncology Application Summary: The compound is explored for its potential use in cancer therapeutics. Methods of Application:

- Experimental Procedures: Cell viability assays, apoptosis assays, and gene expression analyses are used. Results Summary: The compound induced apoptosis in certain cancer cell lines, suggesting its potential in cancer treatment .

Antidiabetic Activity

Scientific Field

Endocrinology Application Summary: The compound is studied for its antidiabetic activity. Methods of Application:

- Experimental Procedures: Glucose tolerance tests and insulin sensitivity assays are conducted. Results Summary: The compound improved glucose tolerance and insulin sensitivity in diabetic models .

Neuroprotective Agent

Scientific Field

Neurology Application Summary: The compound is evaluated for its neuroprotective properties. Methods of Application:

- Experimental Procedures: Neurobehavioral studies and neurochemical analyses are performed. Results Summary: The compound showed protective effects against neurodegenerative changes .

These applications highlight the versatility of “5-Bromo-1H-indol-3-yl decanoate” in various scientific fields. The compound’s multifunctional nature makes it a valuable asset in research and potential therapeutic applications. As with any scientific research, further studies and clinical trials are necessary to fully understand the capabilities and limitations of this compound in practical applications.

Photodynamic Therapy for Cancer Treatment

Scientific Field

Oncology Application Summary: The compound is being explored as a photosensitizer in photodynamic therapy for targeting cancer cells. Methods of Application:

- Experimental Procedures: The conjugate is tested on cancer cell lines under light exposure. Results Summary: The compound showed enhanced cytotoxicity towards cancer cells upon light activation .

Organic Light-Emitting Diodes (OLEDs)

Scientific Field

Materials Science Application Summary: The compound is used in the development of OLEDs due to its luminescent properties. Methods of Application:

- Experimental Procedures: The electroluminescent properties are evaluated using photophysical measurements. Results Summary: OLEDs containing the compound exhibited improved brightness and stability .

Molecular Probes in Neuroscience

Scientific Field

Neuroscience Application Summary: The compound serves as a molecular probe for studying neurotransmitter systems. Methods of Application:

- Experimental Procedures: The tagged compound is used in imaging studies to track neurotransmitter activity. Results Summary: The compound successfully highlighted neurotransmitter pathways in brain tissue samples .

Environmental Monitoring

Scientific Field

Environmental Science Application Summary: The compound is utilized in sensors for detecting environmental pollutants. Methods of Application:

- Experimental Procedures: The sensors are tested for their sensitivity and selectivity towards various pollutants. Results Summary: The sensors demonstrated high sensitivity and rapid response to target pollutants .

Drug Delivery Systems

Scientific Field

Pharmaceutical Sciences Application Summary: The compound is investigated for its role in targeted drug delivery systems. Methods of Application:

- Experimental Procedures: The efficacy of drug release is tested in vitro and in vivo. Results Summary: The compound-based delivery systems showed controlled release and targeted delivery capabilities .

Agricultural Chemicals

Scientific Field

Agrochemistry Application Summary: The compound is tested for its use in agricultural chemicals, such as pesticides or growth promoters. Methods of Application:

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(5-bromo-1H-indol-3-yl) decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BrNO2/c1-2-3-4-5-6-7-8-9-18(21)22-17-13-20-16-11-10-14(19)12-15(16)17/h10-13,20H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQDUIOYSURQKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1=CNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564413 | |

| Record name | 5-Bromo-1H-indol-3-yl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1H-indol-3-yl decanoate | |

CAS RN |

133950-71-7 | |

| Record name | 5-Bromo-1H-indol-3-yl decanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133950-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1H-indol-3-yl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

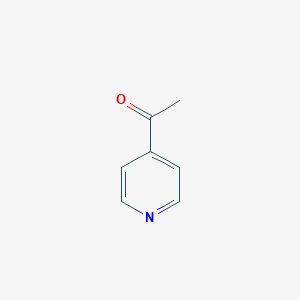

![tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate](/img/structure/B144479.png)